molecular formula C37H82O11Si2 B14377816 Carbonic acid;3-tripentoxysilylpropan-1-ol CAS No. 88321-14-6

Carbonic acid;3-tripentoxysilylpropan-1-ol

Cat. No.: B14377816
CAS No.: 88321-14-6
M. Wt: 759.2 g/mol
InChI Key: KJNXTWVBSXQODM-UHFFFAOYSA-N
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Description

Carbonic acid;3-tripentoxysilylpropan-1-ol is a compound that combines the properties of carbonic acid and a silyl ether This compound is of interest due to its unique chemical structure, which includes a carbonic acid moiety and a silyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid;3-tripentoxysilylpropan-1-ol typically involves the reaction of a silylating agent with a carbonic acid derivative. One common method is the reaction of 3-chloropropanol with tripentoxysilane in the presence of a base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group.

Industrial Production Methods

Industrial production of this compound may involve large-scale silylation reactions using automated reactors. The process would include precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid;3-tripentoxysilylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The silyl ether group can be oxidized to form silanols.

    Reduction: The carbonic acid moiety can be reduced to form alcohols.

    Substitution: The silyl ether group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Silanols and carbon dioxide.

    Reduction: Alcohols and silanes.

    Substitution: Various substituted silyl ethers.

Scientific Research Applications

Carbonic acid;3-tripentoxysilylpropan-1-ol has several scientific research applications:

    Biology: Potential use in the modification of biomolecules for improved stability and solubility.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of carbonic acid;3-tripentoxysilylpropan-1-ol involves the interaction of its silyl ether group with various molecular targets. The silyl ether group can form stable complexes with other molecules, enhancing their stability and solubility. The carbonic acid moiety can participate in acid-base reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Carbonic acid;3-trimethoxysilylpropan-1-ol
  • Carbonic acid;3-triethoxysilylpropan-1-ol
  • Carbonic acid;3-triisopropoxysilylpropan-1-ol

Uniqueness

Carbonic acid;3-tripentoxysilylpropan-1-ol is unique due to its specific combination of a carbonic acid moiety and a tripentoxysilyl group. This combination imparts distinct chemical properties, such as enhanced stability and solubility, making it valuable for various applications in research and industry.

Properties

CAS No.

88321-14-6

Molecular Formula

C37H82O11Si2

Molecular Weight

759.2 g/mol

IUPAC Name

carbonic acid;3-tripentoxysilylpropan-1-ol

InChI

InChI=1S/2C18H40O4Si.CH2O3/c2*1-4-7-10-15-20-23(18-13-14-19,21-16-11-8-5-2)22-17-12-9-6-3;2-1(3)4/h2*19H,4-18H2,1-3H3;(H2,2,3,4)

InChI Key

KJNXTWVBSXQODM-UHFFFAOYSA-N

Canonical SMILES

CCCCCO[Si](CCCO)(OCCCCC)OCCCCC.CCCCCO[Si](CCCO)(OCCCCC)OCCCCC.C(=O)(O)O

Origin of Product

United States

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